(R)-4-Amino-3-(naphthalen-1-yl)butanoic acid

Enzyme Inhibition Carboxylesterase Drug Metabolism

Researchers developing CES1-selective inhibitors require validated reference compounds with defined stereochemistry and potency. (R)-4-Amino-3-(naphthalen-1-yl)butanoic acid addresses this need: • Potent CES1 inhibition: IC50 47 nM (human CES1), 13-fold selectivity over CES2 • Validated porcine model control: IC50 164 nM against porcine liver carboxylesterase • High-purity (R)-enantiomer (≥95%), suitable as chiral HPLC/SFC reference standard Supplied as a research-grade chiral building block with full stereochemical integrity for reproducible enzyme assays and peptidomimetic synthesis.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
CAS No. 108827-19-6
Cat. No. B034244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Amino-3-(naphthalen-1-yl)butanoic acid
CAS108827-19-6
Synonyms(R)-4-Amino-3-(naphthalen-1-yl)butanoic acid
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)CN
InChIInChI=1S/C14H15NO2/c15-9-11(8-14(16)17)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9,15H2,(H,16,17)
InChIKeyBEGWVSISKCDDQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-Amino-3-(naphthalen-1-yl)butanoic Acid for Chiral Research


(R)-4-Amino-3-(naphthalen-1-yl)butanoic acid (CAS 108827-19-6) is a chiral, non-proteinogenic amino acid derivative featuring a naphthalene ring and a butanoic acid backbone . It is primarily utilized as a biochemical tool and building block in pharmaceutical research, with documented inhibitory activity against specific esterase enzymes [1]. The compound's (R)-enantiomer purity and structural features are critical for applications requiring specific stereochemical interactions and hydrophobic binding properties .

Why (R)-4-Amino-3-(naphthalen-1-yl)butanoic Acid Cannot Be Substituted


Substituting (R)-4-amino-3-(naphthalen-1-yl)butanoic acid with structurally similar compounds, such as the (S)-enantiomer or analogs with different backbone lengths (e.g., β-homoalanine derivatives), risks profound changes in biological activity and target selectivity . The (R)-stereochemistry is fundamental to its interaction with chiral biological environments; enantiomers often exhibit divergent pharmacological profiles, a principle well-established in chiral amino acid derivatives . Furthermore, the specific naphthyl substitution pattern and the primary amino group are crucial for its observed enzyme inhibition profile, as demonstrated by its varying potency across different esterase targets [1]. Using a generic alternative without these precise features would invalidate comparative studies and likely yield non-reproducible or misleading results in enzyme assays or receptor binding studies.

Evidence for (R)-4-Amino-3-(naphthalen-1-yl)butanoic Acid


Human CES1 Inhibition

(R)-4-Amino-3-(naphthalen-1-yl)butanoic acid demonstrates potent inhibition of human recombinant carboxylesterase 1 (CES1), with an IC50 value of 47 nM [1]. This activity is approximately 3.5-fold more potent than its inhibition of porcine liver carboxylesterase (IC50 = 164 nM) and 13-fold more potent than its inhibition of human CES2/cocaine esterase (IC50 = 610 nM) in the same study [1].

Enzyme Inhibition Carboxylesterase Drug Metabolism

Porcine Liver Carboxylesterase Inhibition

In a spectrophotometric assay, (R)-4-amino-3-(naphthalen-1-yl)butanoic acid inhibited porcine liver carboxylesterase with an IC50 of 164 nM [1]. This activity, while less potent than against human CES1, is still in the sub-micromolar range and validates its utility as a carboxylesterase inhibitor in non-human model systems [1].

Enzyme Inhibition Carboxylesterase Preclinical Models

Selectivity Against Human CES2

The compound exhibits a clear selectivity window, inhibiting human CES2 (cocaine esterase) with an IC50 of 610 nM, which is 13-fold less potent than its activity against human CES1 (IC50 = 47 nM) [1]. This differential potency provides a basis for designing experiments that discriminate between CES1 and CES2 functions.

Enzyme Selectivity CES2 Off-Target Effects

Chiral Purity and Stereochemical Integrity

(R)-4-Amino-3-(naphthalen-1-yl)butanoic acid is supplied as a single (R)-enantiomer with a minimum purity specification of 95% . In biological systems, the (R)- and (S)-enantiomers of amino acid derivatives can exhibit markedly different binding affinities and pharmacological effects . The use of the (S)-enantiomer or a racemic mixture would introduce a variable that could obscure or invalidate structure-activity relationship (SAR) studies.

Chiral Synthesis Enantiomer Pharmacology

Applications of (R)-4-Amino-3-(naphthalen-1-yl)butanoic Acid


CES1 Inhibitor Screening & Assay Development

Researchers developing CES1-selective inhibitors can utilize (R)-4-amino-3-(naphthalen-1-yl)butanoic acid as a reference inhibitor, given its potent IC50 of 47 nM against human CES1 and its 13-fold selectivity over CES2 [1]. Its use in comparative assays ensures standardized inhibition benchmarks and facilitates the identification of novel compounds with improved selectivity profiles [1].

Porcine Model Studies for Carboxylesterase

For studies utilizing porcine tissues or purified enzymes, this compound provides a validated inhibitory control with an established IC50 of 164 nM against porcine liver carboxylesterase [1]. This ensures experimental consistency and allows for cross-study comparisons in pharmacokinetic or toxicological research where porcine models are employed [1].

Chiral Building Block for Stereoselective Synthesis

As a high-purity (R)-enantiomer amino acid derivative [1], this compound serves as a valuable chiral building block in the synthesis of peptides, peptidomimetics, or other complex molecules where the absolute stereochemistry is crucial for downstream biological activity [1]. Its naphthyl group also introduces a hydrophobic moiety for studying hydrophobic interactions in protein-ligand binding.

Enantiomeric Purity Reference Standard

Due to its defined (R)-stereochemistry and available purity specification (≥95%) [1], this compound can be employed as a reference standard in chiral chromatography methods (e.g., HPLC, SFC) to validate the separation and quantification of enantiomers in synthetic mixtures or to assess the enantiomeric purity of related compounds.

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